1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one
Description
Contextualization of Toralactone within Natural Product Chemistry
Toralactone is a naturally occurring chemical compound that belongs to the polyketide family of secondary metabolites. rsc.org It is structurally classified as a naphtho-α-pyrone, featuring a distinct 1H-naphtho[2,3-c]pyran-1-one core skeleton. rsc.orgresearchgate.net This framework consists of a naphthalene (B1677914) ring system fused to a pyran-1-one, a type of lactone (a cyclic ester). The formal chemical name for Toralactone is 9,10-dihydroxy-7-methoxy-3-methyl-1H-naphtho[2,3-c]pyran-1-one. rsc.org
As a natural product, Toralactone has been primarily isolated from plants, most notably from the seeds of species belonging to the Cassia genus (family Leguminosae), such as Cassia tora and Cassia obtusifolia. nih.govflorajournal.comresearchgate.net These plants are recognized in traditional medicine, which has spurred scientific investigation into their chemical constituents. florajournal.com Naphthopyranones, the class of compounds to which Toralactone belongs, are found in a variety of organisms, including fungi, bacteria, and plants, and are known to exhibit a wide array of biological activities. rsc.orgresearchgate.netresearchgate.net The study of Toralactone and its derivatives is a key area within the broader field of natural product chemistry, which focuses on the isolation, structure elucidation, synthesis, and biological investigation of compounds derived from natural sources.
Overview of Historical and Contemporary Research Trajectories
The research trajectory for Toralactone began with its isolation and structural characterization from Cassia species as part of broader phytochemical screening efforts. florajournal.comscispace.com These initial studies were foundational, establishing its identity as a distinct naphthopyranone and paving the way for further investigation. Early work was largely descriptive, focusing on the chemical makeup of the source organisms.
Contemporary research has shifted significantly toward elucidating the biological activities and potential therapeutic applications of Toralactone. A major focus of modern studies is its role in cellular protection and disease modulation. Research has revealed that Toralactone possesses hepatoprotective (liver-protecting) properties, which are mediated through the activation of the Nrf2-dependent antioxidant signaling pathway. kisti.re.kr Furthermore, it has demonstrated notable antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA). google.comniscpr.res.in
Another significant avenue of current research is in oncology. Studies have shown that Toralactone can act as an inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance in cancer cells. google.com By blocking P-gp, Toralactone can potentially resensitize resistant cancer cells to chemotherapeutic agents. In addition to these areas, its anti-estrogenic scispace.comgoogle.com and antioxidant activities continue to be explored. nih.gov The total synthesis of Toralactone and its naturally occurring glycosides, such as cassiaside (B57354) C2, has also been a target of contemporary organic synthesis research, enabling access to the compound for further biological evaluation. acs.org
Significance of Toralactone as a Chemical Probe in Biological Systems
A chemical probe is a small molecule with high potency and selectivity for a specific biological target, used to study and manipulate biological processes and pathways. nih.govscielo.br Toralactone has emerged as a significant chemical probe for interrogating at least two critical cellular systems.
First, its ability to modulate the Keap1-Nrf2 pathway makes it a valuable tool for studying cellular responses to oxidative stress. kisti.re.krmdpi.com The Nrf2 pathway is a primary regulator of antioxidant defenses. Toralactone can be used to activate this pathway, allowing researchers to explore its downstream effects and its role in cytoprotection, particularly in liver cells. By observing the cellular changes induced by Toralactone, scientists can gain a deeper understanding of the Nrf2 signaling cascade and its importance in health and disease.
Second, Toralactone's function as a P-glycoprotein (P-gp) inhibitor renders it a useful probe for investigating the mechanisms of multidrug resistance (MDR) in cancer. google.comnih.govmdpi.com P-gp actively expels a wide range of chemotherapy drugs from cancer cells, reducing their efficacy. By using Toralactone to inhibit P-gp, researchers can study the impact of pump inhibition on drug accumulation and cytotoxicity in resistant cell lines. This provides critical insights into the molecular basis of MDR and helps in the evaluation of strategies to overcome it, validating P-gp as a therapeutic target. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
41743-74-2 |
|---|---|
Molecular Formula |
C15H12O5 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
1,10-dihydroxy-7-methoxy-3-methylbenzo[g]isochromen-9-one |
InChI |
InChI=1S/C15H12O5/c1-7-3-8-4-9-5-10(19-2)6-11(16)12(9)14(17)13(8)15(18)20-7/h3-6,17-18H,1-2H3 |
InChI Key |
NFNQIVIXHYXLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=O)C3=C(C2=C(O1)O)O)OC |
melting_point |
252 - 254 °C |
Other CAS No. |
41743-74-2 |
physical_description |
Solid |
Synonyms |
toralactone |
Origin of Product |
United States |
Natural Occurrence and Advanced Isolation Methodologies
Identification of Toralactone-Producing Organisms and Biological Matrices
Toralactone is a recognized constituent of the seeds of Cassia tora and Cassia obtusifolia, plants belonging to the Leguminosae family. ijpsi.orgmdpi.com Research has identified Toralactone and its glycoside derivatives within these plant matrices. nih.gov Specifically, studies on Cassia tora seeds have isolated Toralactone alongside other compounds like torachrysone (B31896) and various anthraquinones. ijpsi.org Similarly, investigations into the chemical makeup of Cassia obtusifolia seeds have led to the isolation of Toralactone and its glycosides, such as toralactone 9-O-gentiobioside. mdpi.comnih.gov One study successfully isolated a new naphthopyrone glycoside, toralactone 9-O-beta-D-glucopyranosyl-(1-->6)-O-beta-D-glucopyranosyl- (1-->3)-O-beta-D-glucopyranosyl-(1-->6)-O-beta-D-glucopyranoside, from the seeds of Cassia obtusifolia. nih.gov Another research effort focusing on estrogenic activity isolated toralactone 9-O-[beta-D-glucopyranosyl-(1-->3)-O- beta-D-glucopyranosyl-(1-->6)-O-beta-D-glucopyranoside] from a 70% ethanolic extract of Cassia tora seeds. scispace.comnih.gov
While Toralactone itself is primarily associated with plant sources, the closely related compound, nor-toralactone, has been identified as a product of engineered filamentous fungi. Nor-toralactone is recognized as a key polyketide intermediate in the biosynthesis of cercosporin (B1668469), a mycotoxin produced by fungal plant pathogens of the Cercospora species. researchgate.net In vitro studies of the polyketide synthase involved in cercosporin biosynthesis have shown that it directly produces nor-toralactone. researchgate.net
Researchers have successfully expressed the non-reducing polyketide synthase (nrPKS) gene from Plesiochaeta variotii in Aspergillus oryzae, a filamentous fungus, leading to the production of pyranone polyketides. acs.org This demonstrates the potential of using genetically engineered filamentous fungi as cellular factories for producing specific polyketides like nor-toralactone. mdpi.comfrontiersin.org The ability to manipulate these fungal systems offers a promising avenue for studying the biosynthesis of such compounds and potentially producing them in controlled fermentation processes. jmb.or.kr
Research Protocols for Extraction and Fractionation
The initial step in isolating Toralactone from its natural plant sources involves solvent extraction. The choice of solvent is critical and is guided by the polarity of the target compound. chromatographyonline.com For Toralactone and its glycosides, which are phenolic compounds, polar solvents are generally employed.
A common approach involves defatting the powdered seeds with a non-polar solvent like petroleum ether to remove lipids. ijpsi.org Following this, extraction is typically carried out with more polar solvents such as ethanol (B145695), methanol (B129727), or aqueous mixtures of these alcohols. ijpsi.orgscispace.comgoogle.com For instance, a 70% ethanolic extract of Cassia tora seeds has been used as a starting point for the isolation of Toralactone glycosides. scispace.comnih.gov
To enhance extraction efficiency, researchers may optimize several parameters, including temperature, solvent-to-solid ratio, and extraction time. numberanalytics.comfrontiersin.org For example, increasing the extraction temperature can improve the recovery of phenolic compounds. frontiersin.org The pH of the extraction medium can also be adjusted to improve the selectivity of the extraction. numberanalytics.com The principle of "like dissolves like" is fundamental, where the polarity of the solvent is matched with that of the analyte to maximize recovery. chromatographyonline.comelementlabsolutions.com
| Factor | Description | Research Application Example |
| Solvent Polarity | Matching the solvent polarity to the analyte's polarity to maximize dissolution. | Using ethanol or methanol to extract phenolic compounds like Toralactone from Cassia seeds. ijpsi.orgscispace.com |
| Preliminary Defatting | Removing non-polar lipids with a non-polar solvent to reduce interference. | Using petroleum ether to defat Cassia tora seeds before polar solvent extraction. ijpsi.org |
| Temperature | Increasing temperature can enhance extraction kinetics and solubility. | Optimizing extraction temperature to increase the yield of phenolic compounds. frontiersin.org |
| Solvent-to-Solid Ratio | Adjusting the volume of solvent relative to the amount of plant material. | A ratio of 7:1 (organic solvent to aqueous sample) is often considered a good starting point for optimization. elementlabsolutions.com |
| pH Control | Modifying the pH to influence the ionization state and solubility of the target compound. | Adjusting pH to enhance extraction efficiency and selectivity for specific compounds. numberanalytics.com |
This table provides a summary of key parameters that are optimized in solvent extraction protocols for natural products like Toralactone.
Bioactivity-guided isolation is a powerful strategy used to identify and purify specific compounds from a complex mixture based on their biological activity. This approach was instrumental in the isolation of Toralactone and its derivatives from Cassia species.
In one study, a 70% ethanolic extract of Cassia tora seeds was subjected to fractionation, and the estrogenic activity of each fraction was evaluated. scispace.comnih.gov This bioassay-guided process led to the isolation of two new phenolic triglucosides, including a Toralactone derivative. scispace.comnih.gov Similarly, another investigation aimed at identifying hepatoprotective components from Cassia obtusifolia seeds used a bioactivity-guided approach. nih.gov The ethyl acetate (B1210297) fraction, which showed the most significant activity, was further separated, resulting in the isolation of ten phenolic glycosides, including toralactone 9-O-gentiobioside, which demonstrated notable hepatoprotective effects. nih.gov
This methodology ensures that the research effort is focused on the most biologically relevant compounds within the extract, streamlining the discovery of active principles like Toralactone.
Advanced Chromatographic Separation Techniques in Research Contexts
Following initial extraction and fractionation, advanced chromatographic techniques are essential for the purification of Toralactone to a high degree of homogeneity. researchgate.netijpsjournal.com Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.gov
Column chromatography is a fundamental technique often used for the initial separation of crude extracts. nih.gov Researchers frequently use silica (B1680970) gel as the stationary phase and a gradient of solvents with increasing polarity as the mobile phase to elute different compounds.
For higher resolution and more precise separation, High-Performance Liquid Chromatography (HPLC) is the method of choice. ijpsjournal.comnih.gov HPLC utilizes high pressure to force the solvent through columns packed with very fine particles, leading to superior separation efficiency. nih.gov Reverse-phase HPLC, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is commonly used for the purification of phenolic compounds like Toralactone.
The selection of the appropriate chromatographic method and conditions is crucial for obtaining pure Toralactone, enabling its structural elucidation and further biological evaluation. nih.gov
| Technique | Principle | Application in Toralactone Isolation |
| Column Chromatography | Separation based on differential adsorption of compounds to a solid stationary phase as a liquid mobile phase passes through. | Initial fractionation of crude extracts of Cassia species to separate groups of compounds. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | High-pressure system for rapid and high-resolution separation using a variety of stationary and mobile phases. | Final purification of Toralactone and its glycosides from semi-purified fractions. nih.gov |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily used for monitoring the progress of separation and identifying fractions containing the target compound. | To analyze fractions from column chromatography and guide the isolation process. nih.gov |
This table summarizes the advanced chromatographic techniques employed in the isolation and purification of Toralactone.
Advanced Chromatographic Separation Techniques in Research Contexts
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a crucial analytical tool for the identification and purification of Toralactone. In phytochemical analysis, Reverse Phase (RP)-HPLC is commonly employed.
Research on the constituents of Cassia tora seeds utilized an HPLC method with a Reversed-Phase C18 (RP-C18) column to analyze for various anthraquinones. tci-thaijo.org The mobile phase for this separation consisted of a gradient of 0.01% phosphoric acid in water and methanol. tci-thaijo.org
Furthermore, HPLC is essential for verifying the purity of compounds isolated through other preparative techniques. In a study that used counter-current chromatography to separate compounds from Cassia obtusifolia seeds, HPLC analysis confirmed the purity of the isolated Toralactone to be over 98%. researchgate.netnih.gov This demonstrates the indispensable role of HPLC in the final validation step of the isolation process.
Table 2: HPLC Methods in Toralactone-Related Research
| Application | Column Type | Mobile Phase | Reference |
|---|---|---|---|
| Analysis of Cassia tora constituents | RP-C18 | 0.01% Phosphoric Acid in Water and Methanol | tci-thaijo.org |
Countercurrent Chromatography and Other Preparative Separations
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that has proven highly effective for the preparative separation of Toralactone from crude plant extracts. researcher.life This method avoids the use of solid stationary phases, which can cause irreversible adsorption and denaturation of the target compounds. researcher.life
A study successfully employed linear gradient High-Speed Countercurrent Chromatography (HSCCC) coupled with an inner-recycling mode to isolate Toralactone along with eight other anthraquinones from the seeds of Cassia obtusifolia. researchgate.netnih.govresearcher.life The researchers utilized a two-phase solvent system composed of n-hexane/ethyl acetate/methanol/water. nih.gov By applying a linear gradient and an offline two-dimensional separation mode, they were able to effectively separate compounds with a wide range of polarities, yielding Toralactone at a purity exceeding 98%. researchgate.netnih.gov
The specific solvent systems used in the HSCCC process included:
Gradient Mobile Phases: Lower phases of n-hexane/ethyl acetate/methanol/water at ratios of (5:5:5:5, v/v) and (5:5:8:2, v/v). nih.gov
Inner-Recycling Separation: n-hexane/ethyl acetate/methanol/water at ratios of (5:5:5.5:4.5, v/v) and (5:5:7:3, v/v). nih.gov
This advanced CCC method highlights a powerful approach for efficiently isolating complex components like Toralactone from natural products. researcher.life
Biosynthetic Pathways and Enzymology of Toralactone
Elucidation of the Polyketide Biosynthetic Route for Toralactone Precursors
The formation of toralactone begins with the synthesis of its precursor, nor-toralactone, through a polyketide biosynthetic route. uniprot.orgnih.govresearchgate.netrsc.org This process is initiated by a non-reducing polyketide synthase (NR-PKS). uniprot.orgresearchgate.netuniprot.org
Role of Polyketide Synthases (PKSs) in Naphthopyrone Formation
Non-reducing polyketide synthases (NR-PKSs) are large, multi-domain enzymes that construct the backbone of many aromatic polyketides, including the naphthopyrone core of toralactone. acs.orgnih.gov In fungi, these enzymes function iteratively, meaning a set of catalytic domains is used multiple times to build the polyketide chain. nih.gov The PKS responsible for nor-toralactone synthesis, such as CTB1 in Cercospora nicotianae and elcA in Phaeosphaeria nodorum, catalyzes the formation of this precursor. uniprot.orguniprot.orgmimedb.org The PKS dictates the starter unit, the number of extension units, and the initial cyclization pattern of the polyketide chain, ultimately leading to the characteristic naphthopyrone structure. acs.orgnih.govoup.com
Investigation of Starter Unit and Extender Unit Utilization
The biosynthesis of the nor-toralactone precursor is initiated with a specific starter unit and elongated by several extender units. nih.govacs.org In the case of nor-toralactone synthesis by the PKS CTB1, the starter unit is acetyl-CoA. uniprot.orgwm.eduresearchgate.net This starter unit is then elongated through successive condensations with six malonyl-CoA extender units. uniprot.orgwm.eduresearchgate.net This process results in the formation of a heptaketide intermediate, which is the linear precursor to the cyclized nor-toralactone. uniprot.orgwm.edu The selection of these specific starter and extender units is a critical determinant of the final polyketide structure and is controlled by the acyltransferase (AT) domains within the PKS. nih.govacs.org
Characterization of Iterative Cycles in Nor-Toralactone Synthesis
The synthesis of the heptaketide precursor of nor-toralactone involves six iterative cycles of chain elongation. researchgate.netresearchgate.net During each cycle, a malonyl-CoA extender unit is added to the growing polyketide chain, a reaction catalyzed by the ketosynthase (KS) domain of the PKS. nih.govacs.orgresearchgate.net The iterative nature of this process, where the same set of enzymatic domains is used repeatedly, is a hallmark of fungal non-reducing PKSs. nih.gov The number of these iterative cycles is programmed into the PKS and is a key factor in determining the final chain length of the polyketide. acs.org In the synthesis of nor-toralactone, the six cycles of condensation of malonyl-CoA onto the acetyl-CoA starter unit result in the precise C14 polyketide chain that will cyclize to form the naphthopyrone core. uniprot.orgacs.org
Enzymatic Transformations and Catalytic Domains
Once the linear polyketide chain is assembled, it undergoes a series of enzymatic transformations, including cyclization and methylation, to form toralactone. These reactions are catalyzed by specific domains within the PKS and by other discrete enzymes.
Studies on Product Template (PT) and Thioesterase (TE) Domains
The final stages of nor-toralactone synthesis, including cyclization and release from the PKS, are orchestrated by the product template (PT) and thioesterase (TE) domains. acs.orgwm.edu The PT domain plays a crucial role in controlling the regiospecific aldol (B89426) cyclizations of the linear polyketide intermediate. acs.orgnih.gov In the case of nor-toralactone, the PT domain catalyzes C4-C9 and C2-C11 aldol cyclizations to form a trihydroxynaphthalene intermediate. uniprot.orgwm.edu
Following cyclization, the TE domain is responsible for releasing the product from the PKS. thieme-connect.comacs.org The TE domain of the PKS involved in nor-toralactone biosynthesis has been shown to catalyze pyrone formation, which is a type of cyclization that forms the γ-pyrone ring of the naphthopyrone structure. acs.orgnih.govwm.edu This TE-catalyzed pyrone formation is a critical step that ensures the efficient release and correct cyclization of the final nor-toralactone product. acs.orgnih.gov
O-Methyltransferase Activity in Toralactone Biosynthesis
The conversion of nor-toralactone to toralactone is accomplished through the action of an O-methyltransferase (OMT). uniprot.orgnih.govuniprot.org This enzyme transfers a methyl group from S-adenosylmethionine (SAM) to a hydroxyl group on the nor-toralactone molecule. mdpi.com In the cercosporin (B1668469) biosynthetic pathway, the enzyme CTB3, a bifunctional protein, possesses an O-methyltransferase domain that carries out this methylation step. uniprot.orgnih.gov Specifically, CTB3 methylates nor-toralactone to yield toralactone before proceeding with further oxidative modifications. uniprot.orgnih.gov This O-methylation is a key tailoring step that diversifies the structure and biological activity of the polyketide. nih.gov
Genetic and Molecular Biology Approaches in Biosynthesis Research
The elucidation of the biosynthetic pathway of toralactone, a key intermediate in the formation of complex perylenequinone natural products, heavily relies on modern genetic and molecular biology techniques. These approaches allow researchers to identify the responsible genes, verify their functions, and manipulate the pathway for various scientific and industrial purposes.
Gene Cluster Identification and Functional Annotation
The genes responsible for the biosynthesis of fungal secondary metabolites like toralactone are typically organized into biosynthetic gene clusters (BGCs). nih.gov Identifying and understanding these clusters is the first step in deciphering the biosynthetic pathway.
Research has shown that toralactone is an intermediate in the biosynthesis of perylenequinones, such as cercosporin and elsinochrome. nih.govrsc.org The BGCs for these molecules, often named the CTB or elc clusters, contain the necessary genes for toralactone formation. frontiersin.orgebi.ac.uk The identification of these clusters is often facilitated by the conserved nature and collinear structure of perylenequinone BGCs across different fungal species, allowing for discovery through homology analysis. nih.govfrontiersin.org
The core of the pathway begins with a non-reducing polyketide synthase (NR-PKS), which synthesizes the initial polyketide backbone and catalyzes its cyclization to form nor-toralactone, the direct precursor to toralactone. nih.govrsc.orguniprot.orgresearchgate.net This key intermediate is then methylated to yield toralactone by a dedicated O-methyltransferase. nih.govuniprot.org In the well-studied cercosporin (CTB) pathway from Cercospora nicotianae, the PKS is named CTB1, and the subsequent methylation is performed by the O-methyltransferase domain of the bifunctional enzyme CTB3. nih.govrsc.orguniprot.org Homologous genes, such as ElcA (the PKS) and ElcB (the bifunctional methyltransferase/monooxygenase), are found in the elsinochrome (elc) cluster. rsc.orgfrontiersin.orgnih.gov
Table 1: Key Genes in Toralactone Biosynthesis and their Annotated Functions
| Gene (Homolog) | Producing Organism (Pathway) | Enzyme | Annotated Function | Reference |
|---|---|---|---|---|
| CTB1 (ElcA) | Cercospora nicotianae (Cercosporin) | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the formation of the heptaketide precursor from acetyl-CoA and malonyl-CoA, followed by cyclizations to produce the first isolatable intermediate, nor-toralactone. rsc.orguniprot.orgresearchgate.net | rsc.orguniprot.orgresearchgate.net |
| CTB3 (ElcB) | Cercospora nicotianae (Cercosporin) | Bifunctional O-methyltransferase (MT) / Flavin-dependent monooxygenase (FMO) | The N-terminal O-methyltransferase domain catalyzes the methylation of nor-toralactone to produce toralactone. nih.govrsc.orguniprot.org The C-terminal monooxygenase domain then catalyzes an oxidative aromatic ring opening of toralactone. nih.gov | nih.govrsc.orguniprot.org |
Gene Knockout and Heterologous Expression Studies for Pathway Validation
While functional annotation provides strong hypotheses, the precise roles of genes within a biosynthetic pathway are confirmed through rigorous experimental validation, primarily using gene knockout and heterologous expression techniques. frontiersin.org
Gene Knockout Studies
Gene knockout, or gene disruption, involves deleting or inactivating a specific gene in the native producing organism. nih.gov By comparing the metabolites produced by the wild-type strain and the mutant, researchers can deduce the function of the eliminated gene. nih.gov In the study of cercosporin biosynthesis, creating knockout mutants has been instrumental. For instance, a knockout of the CTB3 gene in C. nicotianae resulted in the accumulation of nor-toralactone, the substrate for the CTB3 enzyme. nih.gov This finding provides strong evidence that CTB3 is responsible for processing nor-toralactone in the subsequent step of the pathway. nih.gov
Heterologous Expression Studies
Heterologous expression involves transferring a gene or an entire gene cluster from the native producer into a more genetically tractable host organism, such as Aspergillus nidulans, Aspergillus oryzae, or the yeast Saccharomyces cerevisiae. frontiersin.orgnih.govresearchgate.net These hosts often have a "clean" metabolic background, making it easier to identify the products of the newly introduced pathway. nih.gov
This "bottom-up" pathway reconstruction has been successfully used to validate the functions of the genes leading to toralactone. rsc.org
Expressing the PKS gene elcA alone in A. nidulans resulted in the production of nor-toralactone. rsc.orgnih.gov
Co-expressing elcA with a truncated version of elcB containing only the O-methyltransferase domain (elcB-MT) led to the production of toralactone. frontiersin.orgnih.gov
When the full elcB gene was co-expressed with elcA, toralactone was consumed and converted into downstream products. rsc.orgfrontiersin.org
These experiments unambiguously confirm that the PKS (ElcA/CTB1) produces nor-toralactone and that the methyltransferase domain of the subsequent enzyme (ElcB/CTB3) converts it to toralactone. rsc.orgfrontiersin.orgnih.gov
Table 2: Summary of Pathway Validation Experiments
| Experimental Approach | Genes/Strain Modified | Host Organism | Key Result | Conclusion | Reference |
|---|---|---|---|---|---|
| Gene Knockout | ΔCTB3c (disruption of the monooxygenase domain of CTB3) | Cercospora nicotianae | Accumulation of nor-toralactone and toralactone. nih.gov | CTB3 acts on nor-toralactone, and toralactone is a true biosynthetic intermediate. nih.gov | nih.gov |
| Heterologous Expression | Expression of elcA | Aspergillus nidulans | Production of nor-toralactone. rsc.orgnih.gov | ElcA is the PKS responsible for nor-toralactone synthesis. rsc.orgnih.gov | rsc.orgnih.gov |
| Heterologous Expression | Co-expression of elcA and elcB-MT (methyltransferase domain only) | Aspergillus nidulans | Production of toralactone. frontiersin.orgnih.gov | The MT domain of ElcB methylates nor-toralactone to toralactone. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Heterologous Expression | Sequential reconstruction of the vio gene cluster (vioA, vioC, vioM) | Aspergillus oryzae | Production of nor-toralactone and semivioxanthin. nih.govasm.org | Confirms nor-toralactone as the precursor in the viomellein (B1231364) pathway. nih.govasm.org | nih.govasm.org |
Pathway Engineering Strategies for Biosynthesis Modulation
Understanding the genetic basis of toralactone biosynthesis opens the door for metabolic engineering, where pathways are intentionally modified to achieve specific outcomes. This can include increasing the yield of a final product or producing valuable intermediates.
One common strategy is the overexpression of specific genes within the pathway to boost metabolite production. frontiersin.org For instance, in the related hypocrellin pathway, overexpressing a di-domain protein and a hydroxylase led to a two- to three-fold increase in production. frontiersin.org Similarly, overexpressing a multicopper oxidase, an enzyme class involved in the dimerization of perylenequinone precursors, enhanced hypocrellin production five-fold. frontiersin.org These strategies could theoretically be applied to increase the flux towards toralactone or its derivatives.
Another powerful approach involves using engineered fungal hosts to produce specific pathway intermediates. Filamentous fungi like Aspergillus species have been successfully engineered to produce nor-toralactone. nih.govfrontiersin.org The availability of a reliable source for this precursor is highly valuable, as it enables the subsequent in vitro or in vivo testing of other tailoring enzymes from diverse perylenequinone pathways to generate novel compounds. nih.govfrontiersin.org This "synthetic biology" approach allows for the creation of a diverse platform of perylenequinones by mixing and matching enzymes from different organisms. frontiersin.org
Chemical Synthesis of Toralactone and Analogues
Total Synthesis Approaches to the Toralactone Core Structure
The construction of the tricyclic naphtho-α-pyrone core of toralactone has been achieved through several notable synthetic methodologies. These approaches often draw inspiration from the presumed biosynthetic pathways of polyketides and employ powerful annulation reactions to build the characteristic ring system.
A cornerstone in the synthesis of naphthopyranones, including toralactone, is the Staunton-Weinreb annulation. researchgate.netnih.gov This powerful method facilitates the rapid construction of the naphthopyranone skeleton. researchgate.net The process involves the generation of an ortho-toluate anion which then participates in a tandem Michael addition-Dieckmann condensation with an α,β-unsaturated lactone. researchgate.netnih.gov
In a specific application for the synthesis of a toralactone precursor, a stannylated orsellinate was used as the ortho-toluate component. researchgate.net Deprotonation of an orsellinate with lithium diisopropylamide (LDA) followed by trapping the anion yielded a trimethylstannyl derivative. researchgate.net Subsequent treatment with n-butyllithium generated the required anion that reacts in a tandem Michael-Dieckmann sequence with an appropriate α,β-unsaturated lactone to furnish the toralactone-9-O-methyl ether. researchgate.net This methodology has become a standard for preparing this class of compounds and versatile intermediates for further synthetic transformations. researchgate.net
| Reaction | Key Components | Description | Product |
| Staunton-Weinreb Annulation | 1. Ortho-toluate nucleophile (e.g., stannylated orsellinate) 2. α,β-unsaturated lactone | Anionic annulation via a tandem Michael addition-Dieckmann condensation sequence. researchgate.netnih.gov | Naphthopyranone core (e.g., Toralactone-9-O-methyl ether) researchgate.net |
The tandem Michael-Dieckmann reaction is the mechanistic heart of the Staunton-Weinreb annulation and similar synthetic strategies. researchgate.netnih.govacs.org This sequence is highly effective for ring formation, or annulation. The process begins with a Michael addition of a nucleophile, such as an ortho-toluate anion, to an electrophilic α,β-unsaturated compound like a dihydropyran-2-one. acs.org This is immediately followed by an intramolecular Dieckmann condensation, which is a base-catalyzed cyclization of a diester to form a β-keto ester, ultimately creating the new ring fused to the aromatic system. researchgate.net This tandem process is a convergent and efficient way to construct the hydroanthracenol skeleton, which can then be elaborated into the final toralactone structure. nih.gov
Drawing inspiration from biosynthesis, triacetic acid lactone (TAL) has been effectively utilized as a C6 polyketide synthon in the synthesis of toralactone. cam.ac.ukcam.ac.ukrsc.org This biomimetic approach involves the condensation of derivatives of orsellinic acid or 6-methylsalicylic acid with the methyl ether of triacetic acid lactone. cam.ac.ukrsc.org This reaction directly yields naphthopyrones that are structurally related to toralactone. cam.ac.ukrsc.org These intermediates can then be converted into polyketide-type anthracene (B1667546) derivatives, demonstrating the versatility of TAL in building complex natural product scaffolds. cam.ac.ukcam.ac.ukrsc.org The use of TAL highlights a strategy that mimics the folding and cyclization patterns of linear polyketide precursors observed in nature. cam.ac.uk
| Reactant 1 | Reactant 2 (Synthon) | Key Reaction | Resulting Structure |
| Orsellinic acid derivative cam.ac.ukrsc.org | Triacetic acid lactone methyl ether cam.ac.ukrsc.org | Condensation cam.ac.uk | Naphthopyrone related to Toralactone cam.ac.uk |
| 6-Methylsalicylic acid derivative cam.ac.uk | Triacetic acid lactone methyl ether cam.ac.uk | Condensation cam.ac.uk | Naphthopyrone related to Toralactone cam.ac.uk |
The regioselective annulation of pyrone rings is a critical strategy for constructing complex polycyclic systems. nih.govacs.org In the context of toralactone-like structures, this involves the controlled fusion of an aromatic ring onto a pre-existing pyrone. One approach involves a formal [4 + 2] cycloaddition where the pyrone acts as a two-carbon unit. nih.govacs.org A benzylic anion, serving as a nucleophile, adds to the pyrone in a conjugate fashion. acs.org The subsequent enolate formed from the pyrone then attacks a pendant ester on the initial nucleophile, leading to cyclization. acs.org A final base-driven elimination step establishes the aromaticity of the newly formed ring. acs.org Achieving high regioselectivity can be challenging and may require the installation of specific functional groups on the pyrone to direct the annulation. acs.org
Application of Triacetic Acid Lactone as a Polyketide Synthon
Synthetic Strategies for Toralactone Glycosides
The synthesis of toralactone glycosides, such as the naturally occurring Cassiaside (B57354) C₂, presents the additional challenge of forming a stable glycosidic bond with the toralactone aglycone. acs.orgcapes.gov.br The key step is the glycosylation of the toralactone naphthol. capes.gov.br However, the naphthol of toralactone has been found to have minimal reactivity as a glycosyl acceptor, necessitating careful selection of the glycosyl donor and reaction conditions. acs.org
Glycosyl trifluoroacetimidates have proven to be effective glycosylation agents for this purpose. acs.orgcapes.gov.br In the total synthesis of Cassiaside C₂, a tetraglucoside (B1198342) of toralactone, the unique naphtho-α-pyrone structure was first constructed via the condensation of an orsellinate with a pyrone, as developed by Staunton and coworkers. acs.orgcapes.gov.br Subsequently, the glycosylation was achieved using an excess of a trifluoroacetimidate donor in the presence of a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which afforded excellent yields of the desired glycosylated product. acs.org The development of efficient glycosylation protocols is crucial, as these reactions often represent a key challenge in the total synthesis of complex glycoside natural products. nih.gov
Design and Synthesis of Toralactone Analogues and Derivatives for Research
The design and synthesis of analogues and derivatives of natural products like toralactone are fundamental to medicinal chemistry and chemical biology research. nih.govnih.govbiotech-asia.org This process allows for the exploration of structure-activity relationships (SAR), the improvement of pharmacokinetic properties, and the development of novel therapeutic agents. nih.govnih.govrsc.org
By systematically modifying the toralactone scaffold, researchers can probe the functional importance of different parts of the molecule. For example, analogues could be synthesized by altering the substitution pattern on the aromatic ring, modifying the pyrone moiety, or changing the side chain at the C-1 position. researchgate.netajol.info Strategies for creating such derivatives often rely on the robust synthetic routes established for the parent natural product, introducing variations in the starting materials or applying late-stage functionalization reactions. rsc.org The resulting library of analogues can be screened for enhanced or novel biological activities, providing valuable insights and potentially leading to the discovery of new drug candidates. researchgate.netajol.info
Structural Modifications for Mechanistic Probing
A key strategy for probing the biological and biosynthetic mechanisms related to Toralactone involves the systematic modification of its core structure or the machinery that produces it. Much of this work has focused on the biosynthetic pathway, where enzymes are altered to produce novel analogues, thereby shedding light on the catalytic process.
Research into the biosynthesis of cercosporin (B1668469), a toxin for which nor-toralactone is a precursor, has provided significant insights. medchemexpress.com Nor-toralactone is the direct product of the non-reducing polyketide synthase (NR-PKS) CTB1 and is subsequently methylated to Toralactone by the enzyme CTB3. koreascience.kr Scientists have employed genetic and protein engineering techniques to probe this pathway. By creating knockout mutants of the genes in the cercosporin biosynthetic (CTB) gene cluster, researchers can observe the accumulation of specific intermediates. koreascience.kr For instance, the accumulation of nor-toralactone in certain mutant strains confirms its role as a key intermediate in the pathway. koreascience.kr
A more sophisticated approach involves creating "domain-swapped" NR-PKS enzymes in vitro. umich.edu In these experiments, functional domains from different PKS enzymes are recombined to form non-native catalytic systems. umich.edugenecards.org For example, the N-terminal domains of one PKS, which control the selection of the starter unit and the length of the polyketide chain, can be combined with the C-terminal domains of another PKS, which govern the cyclization and product release mechanism. umich.edu This strategy was used to decouple the chain-length control from the cyclization pattern, leading to the production of unnatural polyketide structures, including a C18-nor-toralactone analogue. rsc.org These studies serve as powerful mechanistic probes, revealing the specific functions of individual enzyme domains and the factors that determine the final structure of the polyketide product. umich.edugenecards.org
Table 1: Examples of Structural Modifications for Mechanistic Probing
| Modification Type | System/Enzyme Modified | Purpose | Outcome / Finding |
| Gene Knockout | Cercosporin Biosynthetic Gene Cluster (e.g., ΔCTB3c) | To identify pathway intermediates and enzyme function. | Accumulation of nor-toralactone, confirming it as the substrate for the CTB3 enzyme. koreascience.kr |
| Domain Swapping | Non-Reducing Polyketide Synthases (NR-PKS) | To probe the rules of polyketide cyclization and release. | Production of non-native products, such as a C18-nor-toralactone analogue, demonstrating the modularity and function of PKS domains. umich.edugenecards.orgrsc.org |
| Heterologous Expression | PKS gene vioA in Aspergillus oryzae | To identify the product of a specific PKS enzyme. | Production of nor-toralactone, identifying it as the precursor for other fungal metabolites like semivioxanthin. frontiersin.org |
Development of Chemically Modified Probes
While the derivatization of Toralactone into fluorescent or biotinylated probes for target identification is not extensively documented, significant work has been done on the synthesis of its natural analogues, particularly glycosides. These synthesized analogues function as chemically modified probes to investigate the biological activities associated with this class of compounds.
The total synthesis of Toralactone glycosides, such as Cassiaside C₂, has been a notable achievement. ctdbase.orgchinesechemsoc.orgmdpi.com Cassiaside C₂ is a tetraglucoside of Toralactone that exhibits strong anti-allergic activity. chinesechemsoc.orgmdpi.comacs.org Its synthesis involves the challenging construction of the naphtho-α-pyrone core of Toralactone, followed by a complex, multi-step glycosylation of the naphthol group. ctdbase.orgchinesechemsoc.org The development of efficient glycosylation strategies, for instance using glycosyl trifluoroacetimidates as donors, was critical to overcoming the low reactivity of the Toralactone naphthol. ctdbase.orgmdpi.com
The synthesis of these complex natural products provides essential quantities of pure material for biological testing, allowing them to be used as probes to explore therapeutic areas such as allergies and metabolic disorders. medchemexpress.comchinesechemsoc.org
Table 2: Examples of Chemically Synthesized Toralactone Analogues as Probes
| Probe Name | Chemical Modification | Biological Process Probed | Reference |
| Cassiaside C₂ | Tetraglycosylation of Toralactone | Anti-allergic activity (histamine release) | chinesechemsoc.orgmdpi.comacs.org |
| Cassiaside C | Glycosylation of Toralactone (Gentiobioside) | Inhibition of Advanced Glycation End (AGE) Formation | medchemexpress.com |
| Toralactone-9-O-methyl ether | Methylation of the 9-hydroxyl group | Intermediate in total synthesis strategies | nih.gov |
Molecular and Cellular Biological Activities of Toralactone
Modulation of Cellular Signaling Pathways
Toralactone has been identified as a modulator of critical cellular signaling pathways, demonstrating effects on both antioxidant defense mechanisms and multidrug resistance in cancer cells.
Nrf2-Dependent Anti-Oxidative Mechanisms
Toralactone, particularly in its glycoside form, has been shown to provide hepatoprotection through a mechanism dependent on the Nuclear factor erythroid 2-related factor 2 (Nrf2). chemondis.commedchemexpress.comhanyang.ac.krnih.gov Research has identified toralactone 9-O-gentiobioside as a key hepatoprotective component isolated from Cassia obtusifolia seeds. nih.gov
This compound was found to be highly effective against cell death induced by tert-butylhydroperoxide in HepG2 cells. nih.gov Further analysis through immunoblotting and real-time polymerase chain reaction confirmed that these protective effects are mediated by Nrf2-dependent antioxidative signaling. nih.gov Nrf2 is a master regulator of the antioxidant response, and its activation by toralactone glycoside leads to the expression of cytoprotective genes, thereby defending cells against oxidative stress. nih.govmdpi.com
Inhibition of P-glycoprotein Efflux Activity
Toralactone demonstrates significant activity in inhibiting the P-glycoprotein (P-gp) efflux pump, a key contributor to multidrug resistance in cancer therapy. medchemexpress.comaacrjournals.orgglpbio.com This inhibition can sensitize chemo-resistant cancer cells to therapeutic agents. medchemexpress.comaacrjournals.org
In a study involving the resistant breast cancer cell line MCF-7adr, which overexpresses P-gp, toralactone was shown to enhance the cytotoxicity of the anticancer drug Paclitaxel (B517696). aacrjournals.org The mechanism involves blocking the P-gp pump, which leads to increased intracellular accumulation of P-gp substrates. aacrjournals.org This was confirmed using flow cytometry, where toralactone treatment significantly increased the intracellular fluorescence of rhodamine, a P-gp substrate, in resistant MCF-7adr cells. aacrjournals.org Further investigation with purified human P-gp molecules suggested that toralactone may interact with both the ATPase enzyme subunit and the active binding site of P-gp. aacrjournals.org
Notably, toralactone exhibited stronger cytotoxic effects against the resistant MCF-7adr cells than the parent MCF-7 cell line, indicating its potential to counteract P-gp-mediated resistance. aacrjournals.org
Cytotoxicity of Toralactone in Human Breast Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Toralactone | MCF-7 (Parental) | 32.4 ± 4.2 | aacrjournals.org |
| Toralactone | MCF-7adr (Resistant) | 7.3 ± 0.7 | aacrjournals.org |
Enzymatic Target Interactions
Toralactone and its derivatives have been evaluated for their inhibitory potential against several key enzymes implicated in neurodegenerative diseases. These studies highlight its activity against cholinesterases, β-secretase (BACE1), and monoamine oxidase A.
Cholinesterase (AChE, BChE) Inhibitory Potential
Constituents from Cassia obtusifolia, the natural source of toralactone, have been assessed for their ability to inhibit cholinesterases, which are therapeutic targets in Alzheimer's disease. nih.gov Specifically, toralactone gentiobioside was identified as having significant inhibitory activity against Butyrylcholinesterase (BChE). nih.gov In one study, the IC₅₀ value for toralactone gentiobioside against BChE was found to be in the range of 113.10-137.74 µg/mL. nih.gov
β-Secretase (BACE1) Inhibition Studies
The enzyme β-secretase (BACE1) is a primary target in Alzheimer's disease research as it initiates the production of amyloid-β peptides. frontiersin.orgmdpi.com Studies on the constituents of Cassia obtusifolia have shown that its components possess potent inhibitory activity against BACE1. nih.gov While specific values for toralactone itself are part of a broader component analysis, the constituents of Cassia semen demonstrated BACE1 inhibition with IC₅₀ values ranging from 0.94 to 190 µg/mL. nih.gov
Human Monoamine Oxidase A (hMAO-A) Inhibition
Research into the neuroprotective potential of Cassia seed constituents has revealed that toralactone 9-O-β-gentiobioside is a promising inhibitor of human monoamine oxidase A (hMAO-A). nih.govresearchgate.netacs.org This enzyme is a key target for antidepressants. nih.gov Toralactone 9-O-β-gentiobioside was found to be a strong and selective inhibitor of the hMAO-A isozyme, with a reported IC₅₀ value of 7.3 μM. researchgate.net Kinetic studies were also performed to characterize the mode of this inhibition. nih.govresearchgate.net These findings suggest that toralactone derivatives could play a role in modulating neurodegenerative processes. nih.govresearchgate.net
Inhibitory Activity of Toralactone Derivatives Against Enzymatic Targets
| Compound | Enzyme Target | IC₅₀ Value | Reference |
|---|---|---|---|
| Toralactone gentiobioside | Butyrylcholinesterase (BChE) | 113.10-137.74 µg/mL | nih.gov |
| Cassia semen Constituents | β-Secretase (BACE1) | 0.94-190 µg/mL | nih.gov |
| Toralactone 9-O-β-gentiobioside | Human Monoamine Oxidase A (hMAO-A) | 7.3 µM | researchgate.net |
Interactions with Cancer-Related Protein Targets (e.g., CASP3, JUN)
The anticancer potential of Toralactone has been investigated through its interaction with key proteins involved in cancer progression and apoptosis (programmed cell death). genome.gov Molecular docking studies, a computational method used to predict the binding affinity between a molecule and a protein, have provided insights into these interactions.
In a network pharmacology-based study, Toralactone was identified as one of the active ingredients in rhubarb with potential antitumor effects. nih.gov This research utilized molecular docking to verify the binding activity of several compounds, including Toralactone, with Caspase-3 (CASP3) and Jun (JUN), which were identified as crucial protein targets in a protein-protein interaction network for cancer. nih.gov The results indicated that Toralactone, along with other active compounds, had a good binding affinity with these protein targets. nih.gov
Caspase-3 is a critical executioner caspase that, once activated, triggers a cascade of events leading to irreversible cell death or apoptosis. nih.govnih.gov The c-Jun protein, a component of the AP-1 transcription factor, is a downstream substrate of the JNK signaling pathway, and its phosphorylation can initiate apoptotic events, including the cleavage and activation of caspase-3. jcancer.org The interaction of Toralactone with both JUN and CASP3 suggests a potential mechanism for inducing apoptosis in cancer cells. nih.govjcancer.org Specifically, the binding affinity between Toralactone and these targets was reported to be lower than -5.0 kcal/mol, indicating a stable and favorable interaction. nih.gov This suggests that Toralactone may exert its anticancer effects by modulating apoptosis-related signaling pathways. nih.govjcancer.org
Table 1: Molecular Docking Results for Toralactone with Cancer-Related Protein Targets This table is interactive. You can sort and filter the data.
| Ligand | Protein Target | Binding Affinity (kcal/mol) | Significance | Reference |
|---|---|---|---|---|
| Toralactone | CASP3 | < -5.0 | Good binding activity, suggests potential role in apoptosis induction. | nih.gov |
Antiproliferative and Cytotoxic Mechanisms in Cellular Models
Toralactone has demonstrated antiproliferative and cytotoxic activities in various cancer cell line models. A significant mechanism contributing to its cytotoxic potential is its ability to overcome multidrug resistance in cancer cells. targetmol.comresearchgate.net
Research has shown that Toralactone can sensitize chemo-resistant cancer cells to conventional anticancer drugs like paclitaxel (PTX). targetmol.comresearchgate.net This effect was observed in the MCF-7adr breast cancer cell line, which is known for its resistance to doxorubicin (B1662922) and other chemotherapeutic agents. researchgate.net The underlying mechanism for this sensitization is the inhibition of P-glycoprotein (P-gp) efflux activity. targetmol.comresearchgate.net P-glycoprotein is a transmembrane protein that functions as an efflux pump, actively removing cytotoxic drugs from the cancer cell, thereby reducing their efficacy. By inhibiting P-gp, Toralactone enhances the intracellular accumulation of drugs like paclitaxel, thus restoring their cytotoxic effect against resistant cancer cells. targetmol.comresearchgate.net
The cytotoxic activity of lactones, in general, has been investigated across various human carcinoma cell lines. For instance, iodolactones have been shown to inhibit the growth of MCF-7 mammary carcinoma cells and SH-SY5Y neuroblastoma cells. nih.gov This activity is often linked to the induction of apoptosis through mitochondria-mediated mechanisms. nih.gov While these studies were not on Toralactone specifically, they support the general potential of the lactone chemical structure in anticancer activity.
Table 2: Cytotoxic and Antiproliferative Activity of Toralactone in Cellular Models This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Effect | Mechanism | Reference |
|---|---|---|---|---|
| Toralactone | MCF-7adr (resistant breast cancer) | Sensitizes cells to Paclitaxel | Inhibition of P-glycoprotein (P-gp) efflux activity | targetmol.comresearchgate.net |
Antimicrobial Mechanism Research (e.g., against MRSA)
Toralactone has been identified as a phenolic compound with notable antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). targetmol.comnih.gov MRSA is a significant human pathogen known for its resistance to a wide range of antibiotics. nih.gov
Studies have isolated Toralactone from the seeds of Cassia tora and confirmed its antibacterial activity against several MRSA strains. nih.gov The minimum inhibitory concentration (MIC) for Toralactone against four different MRSA strains was found to be in the range of 2-64 µg/mL, indicating a significant antibacterial effect. nih.gov
The precise molecular mechanism of Toralactone's action against MRSA has not been fully elucidated. However, research on other lactones and small molecules provides potential insights. The antibacterial action of similar compounds often involves the disruption of the bacterial cell envelope, leading to lysis and cell death. frontiersin.orgmdpi.com This could occur through direct damage to the bacterial membrane or by interfering with the synthesis of the peptidoglycan cell wall. frontiersin.org One study suggested that a structurally similar lactone might exert its antibacterial effect by damaging bacterial cell membranes and disrupting DNA function. mdpi.com The rapid killing kinetics observed with some other antibacterial compounds against MRSA points towards mechanisms that compromise the physical integrity of the bacterial cell. frontiersin.org These mechanisms, such as cell membrane disruption, are considered promising for overcoming antibiotic resistance. nih.govmdpi.com
Table 3: Antibacterial Activity of Toralactone This table is interactive. You can sort and filter the data.
| Compound | Target Organism | Activity | MIC (µg/mL) | Reference |
|---|
Estrogenic and Anti-Estrogenic Activity at the Molecular Level
Toralactone's interaction with the estrogen signaling pathway is complex, with studies reporting both estrogenic and anti-estrogenic activities. researchgate.netnih.gov This dual activity often depends on the specific context, such as the presence of other compounds or the concentration of Toralactone itself. Cellular signaling by estrogens is primarily mediated through two estrogen receptors, ERα and ERβ, which are transcription factors that regulate gene expression. qiagen.commdpi.com
Bioassay-guided fractionation of extracts from Cassia tora seeds revealed that Toralactone possesses significant anti-estrogenic activity. nih.gov This was determined using an assay that measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7. researchgate.netnih.gov These cells are known to express high levels of estrogen receptors, making them a standard model for studying estrogenic and anti-estrogenic effects. frontiersin.org
Further molecular investigations using a yeast two-hybrid assay, which can detect protein-protein interactions, and an ERα competitor screening assay confirmed that compounds from Cassia tora, including Toralactone, can bind to estrogen receptors (ERα and ERβ). nih.gov The basic 1,3,8-trihyroxynaphthalene nucleus, which is a core part of Toralactone's structure, was identified as playing a principal role in the binding affinity of these compounds to the estrogen receptor. nih.gov
Interestingly, one study noted that while Toralactone itself exhibited significant estrogenic activity in an MCF-7 proliferation assay, a synthetically derived variant, nor-toralactone, displayed enhanced estrogenic activity and also anti-estrogenic activity in a concentration-dependent manner. researchgate.net This highlights the subtle structural requirements that determine whether a compound will act as an agonist (estrogenic) or antagonist (anti-estrogenic) at the estrogen receptor. researchgate.netnih.gov The anti-estrogenic activity involves antagonizing the growth-promoting effect of 17-β-estradiol. nih.gov
Table 4: Estrogenic and Anti-Estrogenic Activity of Toralactone This table is interactive. You can sort and filter the data.
| Compound/Extract | Assay/Cell Model | Observed Activity | Molecular Target | Reference |
|---|---|---|---|---|
| Toralactone (from naringinase (B1166350) pre-treated extract) | Estrogen-dependent proliferation of MCF-7 cells | Significant anti-estrogenic activity | Estrogen Receptor | nih.gov |
| Toralactone | Yeast two-hybrid assay | Binding affinity to ERα and ERβ | ERα, ERβ | nih.gov |
| Toralactone | ERα competitor screening assay | Binding affinity to ERα | ERα | nih.gov |
| Toralactone | Estrogen-dependent proliferation of MCF-7 cells | Significant estrogenic activity | Estrogen Receptor | researchgate.net |
Structure Activity Relationship Sar Studies of Toralactone Derivatives
Impact of Glycosylation on Biological Activity Profiles
Glycosylation, the enzymatic attachment of sugar moieties (glycans) to a molecule, can significantly alter a compound's physical, chemical, and biological properties, including its solubility, stability, and bioactivity. nih.govwikipedia.orglonza.com In the context of naphthopyrones, a class of compounds to which Toralactone belongs, glycosylation often has a pronounced effect on biological activity.
Research on derivatives of Rubrofusarin, a related naphthopyrone, isolated from Cassia species, provides insight into the potential effects of glycosylation on Toralactone. One study found that while the aglycone form, Rubrofusarin, showed potent inhibition of human monoamine oxidase-A (hMAO-A) and protein tyrosine phosphatase 1B (PTP1B), its glycosylated derivatives with single or double glucose moieties were significantly less active. acs.org For instance, Rubrofusarin had an IC₅₀ value of 5.90 µM against hMAO-A, whereas its glucoside and gentiobioside derivatives showed no notable effect up to 100 µM. acs.org Similarly, studies on a range of natural compounds as potential antidiabetic agents found that glycosides with a naphthopyrone core, such as Cassiaside (B57354), were weak inhibitors of both PTP1B and α-glucosidase. nih.gov
These findings suggest that the addition of bulky, hydrophilic sugar groups can hinder the molecule's ability to effectively bind to the active sites of target enzymes. While specific data on Toralactone glycosides is limited, compounds like Toralactone-9-O-β-D-gentiobioside have been identified. sciencegate.appekb.eg Computational studies have explored the interaction of Toralactone-9-O-β-gentiobioside with hMAO-A, indicating its potential for inhibition. researchgate.net However, experimental evidence from related compounds suggests that the aglycone form of Toralactone is likely to exhibit more potent activity than its glycosylated counterparts. acs.orgnih.gov
Table 1: Effect of Glycosylation on Inhibitory Activity of Related Naphthopyrones
| Compound | Glycosylation Status | Target Enzyme | Inhibitory Activity (IC₅₀) | Source |
| Rubrofusarin | Aglycone | hMAO-A | 5.90 ± 0.99 µM | acs.org |
| Rubrofusarin 6-O-β-d-glucopyranoside | Monoglucoside | hMAO-A | > 100 µM | acs.org |
| Rubrofusarin 6-O-β-d-gentiobioside | Diglucoside | hMAO-A | > 100 µM | acs.org |
| Rubrofusarin | Aglycone | PTP1B | 15.36 ± 0.54 µM | acs.org |
| Rubrofusarin 6-O-β-d-glucopyranoside | Monoglucoside | PTP1B | > 100 µM | acs.org |
Role of Hydroxyl and Methoxy (B1213986) Substitutions
The presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups on the core structure of naphthopyrones are crucial determinants of their biological activity. nih.govmdpi.com SAR studies on analogous compounds reveal that these small functional groups can dramatically influence binding affinity and inhibitory potency. nih.govacs.org
For example, research on naphthopyrone derivatives as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a target in Alzheimer's disease, highlighted the importance of a hydroxyl group at the C-8 position. mdpi.com The study demonstrated that replacing this hydroxyl group with a methoxy group led to a significant decrease in inhibitory activity. mdpi.com A similar pattern was observed for acetylcholinesterase (AChE) inhibition, where the hydroxyl group at C-8 was deemed essential for potent activity. mdpi.com
Studies on other classes of natural products, such as emodin (B1671224) derivatives, further corroborate the critical role of hydroxyl groups. acs.org These investigations found that hydroxyl substitutions were crucial for activity, while methoxy groups did not appear to play a significant role in the tested biological assays. researchgate.net The number and position of hydroxyl groups often correlate with the strength of interaction between the inhibitor and the target enzyme, suggesting that they participate in key hydrogen bonding within the active site. nih.govacs.org In molecular docking simulations of emodin derivatives with the MAO-A enzyme, hydroxyl groups at positions C2, C4, and C5 were shown to interact with prime residues in the active site, explaining their in vitro effects. acs.org
Given that the Toralactone structure features both hydroxyl and methoxy groups, these findings are highly relevant. nih.gov The specific placement of its 9,10-dihydroxy and 7-methoxy groups likely dictates its target specificity and potency, and any modification to these groups would be expected to alter its biological profile significantly.
Influence of Stereochemistry on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in drug action. mhmedical.comnumberanalytics.com Biological systems, such as enzymes and receptors, are chiral environments, meaning they can differentiate between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements. nih.gov As a result, different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles. nih.govresearchgate.net
The interaction between a drug and its biological target is often compared to a lock and key, where the molecule's specific 3D shape must complement the binding site of the protein. mhmedical.comnih.gov One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even cause adverse effects. nih.gov This is because the functional groups of the active enantiomer are precisely oriented to interact with corresponding regions of the binding site, whereas the other enantiomer cannot achieve this optimal alignment. nih.gov
Furthermore, stereochemistry influences a drug's pharmacokinetic properties, as metabolic enzymes can process different enantiomers at different rates. nih.govresearchgate.net
While specific SAR studies detailing the stereochemistry of Toralactone derivatives are not extensively available in the reviewed literature, these established principles are universally applicable. Any chiral center introduced into the Toralactone scaffold would result in stereoisomers. The biological evaluation of such derivatives would require the separation and individual testing of each isomer to fully understand their molecular interactions and therapeutic potential.
Computational Approaches to SAR Prediction and Ligand Design
In modern drug discovery, computational methods are indispensable tools for predicting the biological activity of new compounds, understanding drug-target interactions, and guiding the design of more potent and selective molecules. oncodesign-services.comresearchgate.net These in silico techniques accelerate the research process by prioritizing which compounds to synthesize and test, thereby saving time and resources. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find statistical relationships between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By analyzing a set of molecules with known activities, QSAR models can identify the key physicochemical properties (descriptors) that govern their potency. nih.gov These models can then be used to predict the activity of new, untested compounds. oncodesign-services.com
A QSAR analysis was performed on a set of peptide-related compounds, which included Toralactone, to predict their permeability across an artificial membrane, a measure relevant to drug absorption. researchgate.net The study found that the permeability of these molecules, including Toralactone, was significantly determined by their hydrophobicity and hydrogen bonding ability. researchgate.net Such models are valuable for predicting how structural modifications might influence the absorption and distribution of Toralactone derivatives.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govnih.gov It helps to visualize how a molecule fits into the binding site of its target and to estimate the strength of the interaction, often expressed as a binding energy score. acs.orgacs.org This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a drug's mechanism of action. nih.gov
Following docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamic behavior of the ligand-receptor complex over time. mdpi.comfrontiersin.org MD simulations provide a more realistic representation of the biological environment by treating both the ligand and the protein as flexible entities, revealing how they interact and adapt to each other. nih.govnih.gov
In the context of Toralactone and related compounds, these methods have been applied to gain deeper insights into their biological activities. For instance, molecular docking was used to investigate the binding of Toralactone-9-O-β-gentiobioside to the hMAO-A isozyme. researchgate.net In another study, docking and MD simulations of naphthopyrone derivatives with AChE and BACE1 helped to elucidate their inhibitory mechanisms, showing that hydrophobic interactions and hydrogen bonds were key to the protein-inhibitor interaction. mdpi.com These computational tools are essential for rationalizing experimental results and guiding the design of new Toralactone derivatives with improved target affinity. mdpi.com
Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for a molecule to exert a specific biological activity. dovepress.compharmacophorejournal.com A pharmacophore model serves as a 3D query to search large chemical databases for novel compounds that possess the same critical features, a process known as virtual screening. medsci.orgnih.gov
This approach is particularly useful when the 3D structure of the biological target is unknown. pharmacophorejournal.com By aligning a set of active molecules, a common feature hypothesis can be generated. nih.gov Alternatively, if the target structure is known, a pharmacophore can be derived directly from the key interaction points within its binding site. dovepress.com
While no specific pharmacophore models for Toralactone were identified in the reviewed literature, this methodology represents a logical next step in the discovery of new agents based on its scaffold. A validated pharmacophore model derived from Toralactone and its most active analogues could be used to screen vast virtual libraries, rapidly identifying diverse new chemical entities with a high probability of possessing the desired biological activity. dovepress.commedsci.org
Advanced Analytical and Spectroscopic Characterization in Toralactone Research
Spectroscopic Methods for Structural Elucidation beyond Basic Identification
While basic spectroscopic data can identify a known compound, advanced research into Toralactone and its derivatives relies on more powerful methods to determine complex three-dimensional structures and to probe subtle molecular features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds like Toralactone. creative-biostructure.com One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the number and chemical environment of hydrogen and carbon atoms. However, for a polycyclic and substituted molecule like Toralactone, 1D spectra can be crowded and difficult to interpret fully.
Two-dimensional (2D) NMR experiments are essential for assembling the complete structural puzzle. unesp.brwikipedia.org These techniques spread spectral information across two frequency dimensions, resolving overlapping signals and revealing correlations between different nuclei. creative-biostructure.comwikipedia.org For a molecule like Toralactone, a suite of 2D NMR experiments would be employed to confirm its complex framework and the precise location of its substituents. cam.ac.uk
Table 1: Application of 2D NMR Techniques in Toralactone's Structural Elucidation
| 2D NMR Experiment | Information Provided | Relevance for Toralactone |
|---|---|---|
| COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). | Helps to piece together adjacent proton fragments, such as those on the aromatic rings and the pyrone ring. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates each proton signal with the signal of the carbon atom it is directly attached to. | Provides a direct link between the ¹H and ¹³C assignments, confirming C-H bonds. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-3 bonds). | Crucial for connecting the different structural fragments of Toralactone, such as linking the methyl group, methoxy (B1213986) group, and protons to the correct carbons in the fused ring system. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals correlations between nuclei that are close to each other in space, regardless of whether they are bonded. | Helps to determine the three-dimensional conformation of the molecule by showing through-space proximities between different protons. |
By using these techniques in combination, researchers can unambiguously assign every proton and carbon signal and confirm the connectivity and constitution of Toralactone and its more complex glycoside derivatives, such as Cassiaside (B57354) C. ontosight.ai
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound. wikipedia.org High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of a molecule's elemental formula. chinesechemsoc.org For Toralactone, HRMS would confirm the molecular formula as C₁₅H₁₂O₅, distinguishing it from other isobaric compounds. nih.govjst.go.jp
Beyond simple identification, HRMS is a key tool in mechanistic studies. For example, in research on nonreducing polyketide synthases (NR-PKSs), which are enzymes involved in the biosynthesis of natural products, HRMS is used to identify the products of engineered enzymatic reactions. nih.gov In one study, HRMS combined with UV-Vis spectroscopy was used to characterize products from combinatorial biosynthesis experiments. acs.org This allowed researchers to identify nor-toralactone and propose structures for novel C₁₈- and C₁₆-nor-toralactone analogues, providing critical insights into the cyclization and release mechanisms of the thioesterase (TE) domain of the enzyme. nih.govacs.org
Table 2: Example Research Data for Naphthopyrone Characterization
| Compound | Molecular Formula | Key Analytical Data |
|---|---|---|
| Nor-toralactone | C₁₄H₁₀O₅ | Characteristic naphthopyrone UV-Vis spectrum. nih.govacs.org |
This ability to precisely identify unexpected or novel products is fundamental to understanding the intricate mechanisms of enzymes involved in the biosynthesis of Toralactone and related polyketides.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about a molecule's structure and electronic properties.
Infrared (IR) Spectroscopy probes the vibrational frequencies of functional groups within a molecule. drawellanalytical.com For Toralactone, an IR spectrum would display characteristic absorption bands confirming the presence of key structural motifs. This technique is valuable for quickly verifying the functional groups in a newly isolated or synthesized sample. drawellanalytical.com
Table 3: Expected IR Absorption Bands for Toralactone
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenolic -OH | O-H Stretch (broad) | ~3500-3200 |
| Aromatic C-H | C-H Stretch | ~3100-3000 |
| Lactone C=O | C=O Stretch | ~1750-1700 |
| Aromatic C=C | C=C Stretch | ~1600, ~1475 |
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. sci-hub.se Compounds with extensive conjugated systems, like the naphtho-α-pyrone core of Toralactone, exhibit characteristic UV-Vis spectra. nih.gov This property is highly useful in research for identifying and quantifying compounds in solution. mdpi.com For instance, in the mechanistic studies of polyketide synthases, the characteristic UV-Vis spectrum of the naphthopyrone chromophore was essential for detecting nor-toralactone and its analogues in the output of HPLC analyses, even when mass data could not be obtained for every product. nih.govacs.org
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. numberanalytics.com It provides an unambiguous determination of a molecule's structure, including bond lengths, bond angles, and absolute stereochemistry. researchgate.netresearchgate.net
While Toralactone itself is achiral, many of its natural derivatives are glycosides, which contain multiple chiral centers. ontosight.ainih.gov For these compounds, X-ray crystallography would be the definitive method to determine the absolute configuration of each stereocenter. mdpi.com This technique is essential when other methods are inconclusive. researchgate.net
Perhaps the most powerful application of X-ray crystallography in Toralactone research is in the analysis of protein-ligand complexes. nih.govnih.gov Toralactone is known to exhibit biological activities, such as inhibiting the P-glycoprotein (P-gp) efflux pump. targetmol.com To understand the molecular basis of this inhibition, researchers could co-crystallize Toralactone with the P-gp protein. The resulting crystal structure would provide a high-resolution snapshot of the binding pocket, revealing the specific amino acid residues that interact with Toralactone. tandfonline.comresearchgate.net This detailed structural information is invaluable for structure-based drug design, enabling the development of more potent and selective inhibitors. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Research
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques combine two or more analytical methods to achieve a level of performance that surpasses the individual components, which is particularly useful for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique that couples the powerful separation capabilities of liquid chromatography (LC) with the sensitive and selective detection of mass spectrometry (MS). wikipedia.orgemerypharma.com This combination is ideal for identifying and quantifying compounds like Toralactone in complex biological or chemical matrices, such as plant extracts. frontiersin.orgthermofisher.com
In a typical LC-MS analysis of a plant extract, the sample is first injected into an LC system, often a high-performance (HPLC) or ultra-high-performance (UPLC) system. thermofisher.com The various compounds in the extract are separated as they pass through the chromatographic column based on their chemical properties. As each separated compound elutes from the column, it is introduced into the mass spectrometer. emerypharma.com
Recent studies on the chemical composition of Cassia seeds utilized UPLC coupled with a Q-Orbitrap High-Resolution Mass Spectrometer (HRMS) to perform a detailed chemical analysis. nih.gov This advanced setup allowed for the tentative identification of 56 different compounds from an ethanol (B145695) extract. Toralactone was among the identified components, with its identity confirmed by its precise mass-to-charge ratio and its characteristic MS² fragmentation pattern, which were matched against known standards or databases. nih.gov This demonstrates the power of LC-MS to profile the chemical constituents of a natural product extract comprehensively.
Table 4: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula |
|---|---|
| Toralactone | C₁₅H₁₂O₅ |
| nor-toralactone | C₁₄H₁₀O₅ |
| Cassiaside C (Toralactone 9-gentiobioside) | C₂₇H₃₂O₁₅ |
| Toralactone-9-O-β-D-glucopyranoside | C₂₁H₂₂O₁₀ |
| Pre-bikaverin | C₂₀H₁₄O₈ |
| YWA1 | C₁₅H₁₄O₅ |
| Atrochrysone | C₁₅H₁₄O₄ |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds within a sample. scioninstruments.comthermofisher.comwikipedia.org In the context of toralactone research, GC-MS is instrumental in analyzing extracts from natural sources, such as Cassia tora, to identify and quantify its constituent phytochemicals, including toralactone. dntb.gov.ua
The process begins with the injection of a sample into the gas chromatograph, where it is vaporized. An inert carrier gas then transports the vaporized compounds through a capillary column. The separation of compounds is achieved based on their differential interactions with the stationary phase coating the column. scioninstruments.comeag.com Following separation, the individual compounds enter the mass spectrometer, where they are ionized, typically by electron impact. This process fragments the molecules in a reproducible manner. The resulting charged fragments are detected, and the mass spectrum obtained serves as a molecular fingerprint, allowing for the identification of the compound by comparison to reference spectra. eag.com The high sensitivity of GC-MS makes it suitable for detecting even trace amounts of substances. wikipedia.org
Table 1: Key Parameters in a Typical GC-MS Analysis for Phytochemicals
| Parameter | Description | Typical Value/Condition |
| Column Type | The capillary column used for separation. | Often a non-polar or medium-polarity column (e.g., 5% phenyl polysiloxane). wikipedia.org |
| Carrier Gas | An inert gas to carry the sample through the column. | Helium or Hydrogen. eag.com |
| Injection Mode | Method of introducing the sample into the GC. | Split or splitless, depending on sample concentration. |
| Temperature Program | The oven temperature is ramped to elute compounds. | e.g., Initial temp 60°C, ramp to 300°C. |
| Ionization Mode | Method used to ionize the compounds in the MS. | Electron Impact (EI) is common. scioninstruments.com |
| Mass Analyzer | Separates ions based on their mass-to-charge ratio. | Quadrupole analyzers are frequently used. thermofisher.com |
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is a hyphenated technique that directly couples the separation power of high-performance liquid chromatography (HPLC) with the detailed structural elucidation capabilities of nuclear magnetic resonance (NMR) spectroscopy. mdpi.comtoray-research.co.jp This combination is particularly advantageous for the analysis of complex mixtures like plant extracts, enabling the identification of individual components, such as toralactone, without the need for extensive purification. mdpi.com
In an LC-NMR system, the sample is first injected into the HPLC, where the components are separated as they pass through a column. The eluent from the HPLC is then directed into the NMR spectrometer. mdpi.com NMR spectroscopy provides rich structural information, making it possible to distinguish between isomers—compounds with the same molecular formula but different arrangements of atoms. chromatographytoday.com This is a significant advantage over mass spectrometry, which primarily provides information about molecular weight.
There are several modes of operation for LC-NMR, including on-flow, stopped-flow, and loop-storage, each offering different balances between chromatographic resolution and NMR sensitivity. mdpi.com The development of high-sensitivity probes, such as cryogenic probes, has further enhanced the utility of LC-NMR for analyzing trace components. mdpi.comtoray-research.co.jp
Table 2: Comparison of LC-NMR Operational Modes
| Operational Mode | Description | Advantages | Disadvantages |
| On-flow | NMR spectra are recorded continuously as the HPLC eluent flows through the NMR probe. mdpi.com | Fast analysis time. | Lower sensitivity due to short acquisition time per compound. |
| Stopped-flow | The HPLC flow is stopped when a peak of interest reaches the NMR probe, allowing for longer NMR acquisition times. mdpi.com | Increased sensitivity and allows for more complex NMR experiments. | Time-consuming; can lead to peak diffusion. |
| Loop-storage | Peaks of interest are diverted into storage loops after separation and before entering the NMR probe for subsequent analysis. mdpi.com | Allows for multiple peaks to be analyzed in a single chromatographic run without stopping the flow. | Requires more complex hardware. |
Biochemical and Biophysical Characterization for Molecular Interactions
Understanding how toralactone interacts with biological targets at a molecular level is crucial for elucidating its mechanism of action. Biochemical and biophysical techniques provide quantitative data on these interactions.
Enzyme Kinetic Studies
Enzyme kinetics is the study of the rates of enzyme-catalyzed reactions. wikipedia.org These studies are fundamental in determining how a compound like toralactone might act as an inhibitor or activator of a specific enzyme. By measuring the reaction rate under varying conditions (e.g., substrate and inhibitor concentrations), key kinetic parameters can be determined. wikipedia.orgunacademy.com
The Michaelis-Menten model is a cornerstone of enzyme kinetics. libretexts.org Key parameters derived from these studies include:
Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. unacademy.com
Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate. unacademy.com
kcat (turnover number) : The maximum number of substrate molecules converted to product per enzyme molecule per second. libretexts.org
In the presence of an inhibitor like toralactone, these parameters can change depending on the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, in a study investigating the inhibitory activities of compounds from Cassia tora, enzyme assays were used to determine their effects on specific enzymes. dntb.gov.ua
Table 3: Key Parameters in Enzyme Kinetic Analysis
| Parameter | Definition | Significance |
| Vmax | Maximum reaction velocity. | Indicates the catalytic capacity of the enzyme. |
| Km | Michaelis constant. | Reflects the affinity of the enzyme for its substrate; a lower Km indicates higher affinity. unacademy.com |
| kcat | Turnover number. | Measures the maximum rate of an enzyme's catalytic activity. libretexts.org |
| Ki | Inhibition constant. | Represents the potency of an inhibitor; a lower Ki indicates a more potent inhibitor. giffordbioscience.com |
| IC50 | Half maximal inhibitory concentration. | The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. giffordbioscience.com |
Protein-Ligand Binding Assays
Protein-ligand binding assays are used to study the interaction between a ligand, such as toralactone, and a target protein. giffordbioscience.comwikipedia.org These assays are essential for confirming direct binding and for quantifying the affinity of the interaction. bmglabtech.com The data obtained from these assays, particularly the dissociation constant (Kd), are critical in drug discovery and chemical biology. giffordbioscience.com
A variety of techniques can be employed for protein-ligand binding assays, including both radioactive and non-radioactive methods. wikipedia.org Modern non-radioactive methods include:
Surface Plasmon Resonance (SPR) : A label-free technique that measures changes in the refractive index at the surface of a sensor chip as a ligand binds to an immobilized protein, providing real-time kinetic data (kon and koff). giffordbioscience.com
Fluorescence Polarization (FP) : This method measures the change in the polarization of fluorescent light emitted from a labeled ligand upon binding to a larger protein molecule.
Isothermal Titration Calorimetry (ITC) : Measures the heat change that occurs when a ligand binds to a protein, providing a complete thermodynamic profile of the interaction.
These assays can be performed in a competitive format to screen for compounds that displace a known ligand from a protein's binding site. bmglabtech.com The results from these assays, such as the determination of relative ligand affinity and specificity, are crucial for understanding the biological activity of compounds like toralactone. nih.gov
Table 4: Common Protein-Ligand Binding Assay Techniques
| Technique | Principle | Key Parameters Measured |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to a sensor surface. giffordbioscience.com | kon (association rate), koff (dissociation rate), Kd (dissociation constant). giffordbioscience.com |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes associated with binding. | Kd, binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Fluorescence Polarization (FP) | Measures changes in the rotational speed of a fluorescently labeled ligand upon binding to a protein. | Binding affinity (Kd or Ki). |
| Radioligand Binding Assay | Uses a radioactively labeled ligand to quantify binding to a receptor. giffordbioscience.com | Kd, Bmax (maximum number of binding sites). giffordbioscience.com |
Future Research Directions and Applications in Chemical Biology
Targeted Derivatization for Enhanced Mechanistic Understanding
The synthesis of Toralactone derivatives is a crucial strategy for a deeper comprehension of its mechanism of action. By systematically modifying the core structure of Toralactone, researchers can probe the structure-activity relationships that govern its biological effects. For instance, the synthesis of various heterocyclic derivatives can be undertaken to evaluate how different functional groups impact bioactivity. uobaghdad.edu.iq
Research has focused on creating derivatives, such as glycosides and other modified forms, to enhance or alter their properties. researchgate.netfrontiersin.org The total synthesis of complex derivatives like Cassiaside (B57354) C₂, a tetraglucoside (B1198342) of Toralactone, highlights the feasibility of creating elaborate molecular structures to probe specific biological interactions. capes.gov.br Bioassay-guided fractionation of plant extracts has led to the isolation of novel phenolic triglucosides of Toralactone, and evaluating the biological activities of these natural derivatives provides insight into how glycosylation affects function. researchgate.net By creating a library of synthetic and semi-synthetic Toralactone analogs and evaluating their efficacy, it becomes possible to identify the specific pharmacophores responsible for its interaction with biological targets. This approach not only helps in understanding the mechanism but also paves the way for designing new compounds with improved potency and selectivity. frontiersin.orgresearchgate.net
Investigation of Novel Biological Targets and Pathways
Current research has identified several biological targets and pathways modulated by Toralactone. It is known to inhibit the P-glycoprotein (P-gp) efflux pump, which contributes to multidrug resistance in cancer cells. targetmol.commedchemexpress.com This activity sensitizes resistant cancer cells to chemotherapeutic agents like paclitaxel (B517696). targetmol.commedchemexpress.com Furthermore, Toralactone and its glycosides have been shown to exert hepatoprotective effects through the activation of the Nrf2-dependent anti-oxidative signaling pathway. medchemexpress.comnih.gov
Future investigations will aim to uncover additional, novel biological targets. Network pharmacology, a systems-based approach, is a powerful tool for this purpose. By analyzing the interactions between the active compounds in medicinal plant extracts and known disease-related genes, these studies can predict potential targets and signaling pathways. tmrjournals.comresearchgate.net Such analyses have suggested that compounds from plants containing Toralactone may interact with key signaling pathways implicated in various diseases, including the PI3K-Akt, MAPK, TNF, and HIF-1 signaling pathways. biorxiv.orgfrontiersin.org Experimental validation of these predicted targets using cellular and molecular biology techniques will be essential to confirm these interactions and elucidate the broader therapeutic potential of Toralactone.
Integration of Omics Technologies in Toralactone Research (e.g., Metabolomics, Proteomics)
To achieve a holistic understanding of Toralactone's biological effects, the integration of omics technologies is indispensable. humanspecificresearch.org These high-throughput methods provide a comprehensive snapshot of the molecular changes within a biological system in response to a chemical compound. uninet.edunih.gov
Metabolomics can be used to track the metabolic fate of Toralactone and its derivatives within cells or organisms. This involves the comprehensive analysis of all metabolites in a biological sample, which can reveal how Toralactone is processed and what metabolic pathways it perturbs. humanspecificresearch.orgmdpi.com Untargeted metabolomics studies can help identify biomarkers associated with Toralactone's efficacy or potential off-target effects. nih.gov
Proteomics , the large-scale study of proteins, can identify which proteins directly bind to Toralactone or whose expression levels are altered upon treatment. humanspecificresearch.orgmdpi.com This information is critical for validating predicted targets and discovering new ones. For example, proteomic analysis of cells treated with Toralactone could reveal changes in the expression of proteins involved in apoptosis, cell cycle regulation, or oxidative stress, providing direct evidence for its mechanism of action. mdpi.com
By combining these omics approaches, researchers can construct a detailed map of Toralactone's interactions, from its initial targets to its downstream effects on cellular networks, offering a systems-level view of its function. uninet.edu
Synthetic Biology Approaches for Sustainable Production
Currently, Toralactone is primarily isolated from natural sources such as the seeds of Cassia obtusifolia. medchemexpress.comnih.gov This reliance on plant sources can be a bottleneck for large-scale production due to variability in yield and environmental factors. Synthetic biology offers a transformative solution for the sustainable and scalable production of Toralactone and its precursors. oecd.orgnih.gov
The biosynthetic pathway of Toralactone is beginning to be understood. It originates from the common polyketide precursor nor-toralactone, which is synthesized by a non-reducing polyketide synthase (PKS). researchgate.netuniprot.orgnih.gov Subsequent enzymatic steps, including methylation by a bifunctional O-methyltransferase, convert nor-toralactone into Toralactone. uniprot.orgnih.gov
Future research will focus on harnessing this genetic information to engineer microbial cell factories, such as Escherichia coli or Saccharomyces cerevisiae, for heterologous production. nih.govfrontiersin.org This involves:
Designing and assembling non-natural biosynthetic pathways in a modular fashion. nih.gov
Introducing the genes encoding the PKS and modifying enzymes from the Toralactone pathway into a suitable microbial host.
Optimizing metabolic flux towards the desired product through metabolic engineering and cofactor engineering. nih.gov
These synthetic biology strategies promise to create a reliable and cost-effective supply of Toralactone, facilitating further research and potential commercial development. frontiersin.orgescholarship.org
Advanced Computational Chemistry in Rational Design of Toralactone-based Probes
Computational chemistry and molecular modeling are powerful tools that can accelerate the development of Toralactone-based chemical probes. researchgate.net These probes are essential for visualizing the compound's subcellular localization and for identifying its binding partners in a cellular context.
The rational design of fluorescent probes involves tuning the photophysical properties of a fluorophore through precise chemical modifications. nih.gov Advanced computational methods, such as Time-Dependent Density Functional Theory (TD-DFT) and molecular dynamics (MD) simulations, can predict how structural changes will affect a molecule's fluorescence, stability, and binding affinity. doi.org
Applying these techniques to Toralactone would involve:
Designing and modeling Toralactone derivatives conjugated to fluorescent reporters.
Using computational docking and MD simulations to predict the binding of these probes to known or putative protein targets. researchgate.net
Guiding the organic synthesis of the most promising probe candidates, thereby reducing the trial-and-error inherent in probe development. nih.govibs.re.kr
This synergy between computational design and experimental synthesis can lead to the creation of highly specific and sensitive Toralactone-based probes for studying complex biological processes in living cells. doi.org
Q & A
Q. What are the primary pharmacological activities of toralactone, and what experimental models are used to validate them?
Toralactone exhibits two key pharmacological activities: (1) antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) via direct microbial inhibition , and (2) hepatoprotective activity mediated through Nrf2-dependent antioxidant pathways in rodent models . For validation, researchers employ:
Q. What standardized methods are used to isolate and structurally characterize toralactone from Cassia obtusifolia?
Isolation involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification using HPLC or column chromatography . Structural identification employs:
Q. What are the key structural features of toralactone that correlate with its bioactivity?
Toralactone (C₁₅H₁₂O₅) contains a dibenzopyrone scaffold with hydroxyl and carbonyl groups critical for binding to molecular targets like P-glycoprotein (P-gp) and Nrf2. The lactone ring and planar structure enhance membrane permeability and target engagement .
Advanced Research Questions
Q. How can researchers design experiments to investigate toralactone’s dual role in P-gp inhibition and Nrf2 activation?
- P-gp inhibition : Use resistant cancer cell lines (e.g., MCF-7/adr) to measure paclitaxel cytotoxicity enhancement via calcein-AM efflux assays .
- Nrf2 activation : Employ Nrf2-knockout mice or siRNA-mediated Nrf2 silencing in hepatocytes to isolate its antioxidant effects .
- Dose-response analysis : Test overlapping concentration ranges (e.g., 10–100 μM) to identify mechanistic crosstalk .
Q. How can contradictory data on toralactone’s mechanism (e.g., P-gp vs. Nrf2) be resolved?
Contradictions often arise from model-specific responses . For example:
- P-gp inhibition dominates in cancer cell studies , while Nrf2 activation is prominent in liver tissue .
- Use orthogonal assays (e.g., CRISPR-edited cells, pathway-specific inhibitors) to decouple overlapping mechanisms .
Q. What methodologies are recommended for studying toralactone’s pharmacokinetics and bioavailability?
- LC-MS/MS to quantify plasma/tissue concentrations in preclinical models .
- Radiolabeled toralactone (e.g., ¹⁴C) for tracking absorption and distribution .
- Caco-2 cell monolayers to assess intestinal permeability and efflux transporter involvement .
Q. How can network pharmacology approaches elucidate toralactone’s polypharmacology in complex diseases?
- Bioinformatics tools : Use databases like TCMSP or STITCH to map toralactone-target-disease networks .
- Molecular docking : Validate interactions with P-gp (PDB ID: 4Q9H) and Keap1 (PDB ID: 1X2R) .
- Multi-omics integration : Combine transcriptomics (Nrf2 pathway genes) and metabolomics (oxidative stress markers) in animal models .
Q. What experimental strategies can identify synergistic effects between toralactone and conventional therapeutics?
- Combination index (CI) analysis : Test toralactone with paclitaxel or doxorubicin in resistant cell lines using Chou-Talalay methods .
- Transcriptomic profiling : Identify co-regulated pathways (e.g., oxidative stress + apoptosis) using RNA-seq .
Methodological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
